N-Ethyl-2-(methoxymethyl)benzenesulfonamide
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Overview
Description
N-Ethyl-2-(methoxymethyl)benzenesulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.29 g/mol. It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group and a methoxymethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(methoxymethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with ethylating and methoxymethylating agents. One common method is the reaction of benzenesulfonamide with ethyl bromide and methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(methoxymethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-Ethyl-2-(methoxymethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of amides and hydrazides.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(methoxymethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide and subsequent formation of bicarbonate. This inhibition affects various physiological processes, including pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxymethyl group.
N-Ethyl-o-toluenesulfonamide: Similar structure but with the ethyl group attached to the ortho position of the benzene ring.
Uniqueness
N-Ethyl-2-(methoxymethyl)benzenesulfonamide is unique due to the presence of both an ethyl group and a methoxymethyl group, which confer specific chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-ethyl-2-(methoxymethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-11-15(12,13)10-7-5-4-6-9(10)8-14-2/h4-7,11H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXFDOJQCAFSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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